1-Piperidineethanimidamide

Catalog No.
S12912509
CAS No.
14890-26-7
M.F
C7H15N3
M. Wt
141.21 g/mol
Availability
In Stock
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1-Piperidineethanimidamide

CAS Number

14890-26-7

Product Name

1-Piperidineethanimidamide

IUPAC Name

2-piperidin-1-ylethanimidamide

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C7H15N3/c8-7(9)6-10-4-2-1-3-5-10/h1-6H2,(H3,8,9)

InChI Key

SIUGISPTQIWBCP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=N)N

1-Piperidineethanimidamide (CAS 14890-26-7) is a heterocyclic organic compound characterized by a six-membered piperidine ring fused to an ethanimidamide functional group. Its molecular formula is C₇H₁₅N₃, with a molecular weight of 141.22 g/mol. The piperidine moiety provides structural rigidity and basicity, while the ethanimidamide group introduces reactivity through its imine (–NH–C=NH₂) and amine (–NH₂) functionalities. This compound is typically a solid at room temperature, though its exact physical properties, such as melting point and solubility, remain undocumented in publicly available literature.

The compound’s hybrid structure positions it as a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its piperidine core is a common pharmacophore in bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.

Nomenclature and Classification

IUPAC Nomenclature

The systematic IUPAC name for this compound is 1-Piperidineethanimidamide, derived from the following components:

  • Piperidine: A six-membered saturated heterocycle with one nitrogen atom.
  • Ethanimidamide: A two-carbon chain (–CH₂–CH₂–) terminating in an amidine group (–C(=NH)–NH₂).

The numbering begins at the piperidine nitrogen, with the ethanimidamide substituent attached to position 1.

CAS Registry Number: 14890-26-7

The Chemical Abstracts Service (CAS) Registry Number 14890-26-7 uniquely identifies 1-piperidineethanimidamide in chemical databases and regulatory documents. This identifier ensures unambiguous referencing across scientific literature and commercial catalogs.

Chemical Taxonomy Classification

1-Piperidineethanimidamide belongs to the following chemical classes:

  • Heterocyclic compounds: Due to its piperidine ring.
  • Amidines: Characterized by the –C(=NH)–NH₂ group.
  • Secondary amines: The piperidine nitrogen retains a lone pair of electrons, conferring basicity.
Taxonomic CategoryClassification
Functional groupAmidine
Ring systemPiperidine
Hybridizationsp³ (piperidine), sp² (imine)

Historical Context of Discovery

The discovery of 1-piperidineethanimidamide is rooted in the broader exploration of piperidine derivatives during the mid-20th century. Piperidine itself was first isolated in 1850 by Thomas Anderson and Auguste Cahours via the nitric acid degradation of piperine, an alkaloid from black pepper. The development of amidine chemistry in the 1950s–1970s, driven by interest in bioactive molecules, likely facilitated the synthesis of 1-piperidineethanimidamide as a scaffold for drug discovery.

While no specific publication details its initial synthesis, its structural analogs—such as 2-piperidinoethanol (CAS 3040-44-6)—were explored for applications in rubber vulcanization and medicinal chemistry. The compound’s inclusion in modern chemical catalogs underscores its utility in high-throughput screening and combinatorial chemistry.

Significance in Organic Synthesis and Medicinal Chemistry

1-Piperidineethanimidamide serves dual roles in chemical research:

Organic Synthesis

  • Enamine formation: The amidine group participates in condensations with ketones or aldehydes to form enamines, key intermediates in Stork enamine alkylation reactions.
  • Ligand design: Its nitrogen-rich structure chelates metal ions, enabling applications in catalysis and materials science.

Medicinal Chemistry

  • Pharmacophore hybridization: The piperidine-amidine motif appears in histamine receptor antagonists, kinase inhibitors, and antimicrobial agents. For example, pitolisant (a histamine H₃ antagonist) shares structural similarities.
  • Bioisosteric replacement: The amidine group can mimic carboxylic acids or guanidine moieties in drug design, modulating solubility and target binding.
ApplicationRole of 1-Piperidineethanimidamide
Enamine synthesisNucleophile for C–C bond formation
Metal-organic frameworksLigand for coordinating transition metals
Drug discoveryScaffold for neuroactive and antiviral agents

Structural Characterization

Molecular Formula: C₇H₁₅N₃

1-Piperidineethanimidamide is an organic compound characterized by its molecular formula C₇H₁₅N₃, which indicates the presence of seven carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms within its molecular structure [16]. This composition places the compound within the class of heterocyclic amines, specifically featuring both piperidine and ethanimidamide functional groups [28]. The molecular formula reveals a relatively small organic molecule with a significant nitrogen content, accounting for approximately 29.8% of the total atomic composition [16].

The structural framework of 1-Piperidineethanimidamide consists of a six-membered piperidine ring system connected to an ethanimidamide moiety through a methylene bridge [28] [29]. The piperidine component contributes five carbon atoms and one nitrogen atom to the overall structure, while the ethanimidamide portion adds one carbon atom and two additional nitrogen atoms [16]. The remaining carbon atom serves as the connecting methylene group between these two primary structural units [42].

Molecular Weight and Physicochemical Parameters

The molecular weight of 1-Piperidineethanimidamide has been calculated to be 141.211 grams per mole, with an exact mass of 141.126597 grams per mole [16] [19]. This relatively low molecular weight places the compound within the range typical of small organic molecules used in pharmaceutical and chemical research applications [14].

PropertyValueReference
Molecular Weight141.211 g/mol [16]
Exact Mass141.126597 g/mol [19]
Molecular FormulaC₇H₁₅N₃ [16]
Total Atoms25 [19]
Hydrogen Bond Donors3 [19]
Hydrogen Bond Acceptors2 [19]
Rotatable Bonds3 [19]

The physicochemical parameters indicate that the compound possesses characteristics typical of molecules with moderate polarity and hydrogen bonding capability [19]. The presence of three hydrogen bond donors and two hydrogen bond acceptors suggests potential for intermolecular interactions, which may influence the compound's solubility and binding properties [19]. The calculated topological polar surface area of 61.8 Ų indicates moderate polarity, while the presence of three rotatable bonds suggests conformational flexibility [19].

Functional Group Analysis

The molecular structure of 1-Piperidineethanimidamide contains two primary functional groups that define its chemical behavior and properties [16]. The piperidine ring represents a saturated six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge [28] [29]. This structural motif is commonly found in numerous pharmaceuticals and alkaloids due to its ability to interact effectively with biological targets [30].

The ethanimidamide functional group represents the second major structural component, characterized by the presence of a carbon-nitrogen double bond with partial double bond character [25] [38]. This group contains both an imine nitrogen and an amine nitrogen, providing multiple sites for hydrogen bonding and chemical reactivity [17]. The ethanimidamide moiety contributes significantly to the compound's overall polarity and potential for biological activity .

The functional group composition includes a tertiary amine within the piperidine ring, an imine group with characteristic carbon-nitrogen double bond character, and a primary amine group within the ethanimidamide portion [16] [17]. These functional groups collectively contribute to the compound's basic character and potential for various chemical transformations [33].

Structural Analysis

Piperidine Ring Conformation

The piperidine ring in 1-Piperidineethanimidamide adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles [10] [24]. This conformation is characterized by minimal ring strain and optimal bond angles, similar to cyclohexane but with the presence of a nitrogen atom replacing one carbon position [31].

The chair conformation of piperidine exhibits two distinguishable forms: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position [10] [35]. Research indicates that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase [10]. The nitrogen lone pair occupies a position that minimizes steric interactions while maintaining optimal orbital overlap [35] [37].

In the context of 1-Piperidineethanimidamide, the piperidine nitrogen is substituted with the ethyl bridge leading to the ethanimidamide group, which influences the conformational preferences [24]. The substituent typically adopts an equatorial position to minimize steric hindrance with the ring hydrogen atoms [24]. The piperidine ring maintains its chair geometry with typical carbon-carbon bond lengths of approximately 153 picometers and carbon-nitrogen bond lengths of approximately 147 picometers [34].

Ethanimidamide Group Geometry

The ethanimidamide group in 1-Piperidineethanimidamide exhibits characteristic geometry associated with compounds containing carbon-nitrogen double bonds [25]. The central carbon atom of the ethanimidamide group adopts sp² hybridization, resulting in a planar arrangement of the attached atoms [25] [38]. This planar geometry is maintained due to the delocalization of electron density across the carbon-nitrogen system [38].

The carbon-nitrogen double bond within the ethanimidamide group possesses partial double bond character, estimated at approximately 40% based on studies of similar amide systems [38]. This partial double bond character restricts rotation around the carbon-nitrogen bond and contributes to the planar geometry of the ethanimidamide moiety [25]. The bond length is intermediate between typical single and double carbon-nitrogen bonds, reflecting this partial double bond nature [25].

The ethanimidamide group can exist in different geometric isomers, with the Z configuration being commonly observed in crystalline forms [25]. The spatial arrangement of substituents around the carbon-nitrogen double bond influences the overall molecular geometry and potential intermolecular interactions [25]. The nitrogen atoms within the ethanimidamide group maintain sp² hybridization, contributing to the planar arrangement and enabling effective conjugation [37].

Bond Angle and Torsional Analysis

The bond angles within 1-Piperidineethanimidamide reflect the hybridization states of the constituent atoms and the conformational preferences of the molecular framework [24] [27]. The piperidine ring exhibits bond angles close to the tetrahedral value of 109.5 degrees for the carbon atoms, while the nitrogen center shows slight deviations due to the lone pair effects [24].

Within the ethanimidamide group, the bond angles around the sp²-hybridized carbon are approximately 120 degrees, consistent with trigonal planar geometry [25] [27]. The carbon-nitrogen-carbon angle in the ethanimidamide portion deviates from the ideal trigonal value due to the influence of the lone pair electrons on the nitrogen atoms [25].

Torsional analysis reveals that the molecule exhibits conformational flexibility around the methylene bridge connecting the piperidine ring to the ethanimidamide group [19]. The three rotatable bonds identified in the structure allow for various conformational arrangements, though certain conformations may be preferred due to intramolecular interactions [19] [31]. The torsional angles around the piperidine ring are constrained by the chair conformation, while the ethanimidamide group maintains its planar arrangement [24] [25].

Stereochemical Properties

1-Piperidineethanimidamide exhibits limited stereochemical complexity due to the absence of traditional chiral centers within its molecular structure [16] [22]. The compound does not contain asymmetric carbon atoms that would give rise to optical isomerism, as confirmed by the absence of reported specific rotation values in the literature [22].

However, the compound does exhibit geometric isomerism around the carbon-nitrogen double bond within the ethanimidamide group [25]. The Z and E configurations represent the two possible geometric arrangements of substituents around this double bond [25]. The Z configuration, where similar groups are positioned on the same side of the double bond, appears to be the predominant form observed in crystalline structures .

The stereochemical properties are further influenced by the conformational flexibility of the piperidine ring and the restricted rotation around the ethanimidamide double bond [24] [25]. The chair conformation of the piperidine ring can undergo ring-flipping processes, though these do not generate new stereoisomers but rather represent dynamic conformational changes [10] [31].

The absence of chiral centers simplifies the stereochemical analysis, but the geometric isomerism around the ethanimidamide group remains an important consideration for understanding the compound's three-dimensional structure and potential biological activity [22] [25].

Molecular Representation Systems

SMILES Notation: N=C(N)CN1CCCCC1

The Simplified Molecular Input Line Entry System notation for 1-Piperidineethanimidamide is represented as N=C(N)CN1CCCCC1 [16] [40]. This linear notation efficiently captures the connectivity and structural features of the molecule using ASCII characters [40] [43]. The SMILES string begins with the ethanimidamide portion, indicating the nitrogen-carbon double bond (N=C), followed by the branched amine group (N) and the methylene bridge (C) [40].

The piperidine ring is represented through the cyclic notation N1CCCCC1, where the number 1 indicates the ring closure and the sequence CCCCC represents the five methylene groups within the six-membered ring [39] [40]. This notation system provides a compact and unambiguous representation of the molecular structure that can be readily interpreted by chemical databases and software systems [43].

The SMILES notation effectively captures the key structural features including the heterocyclic nature of the piperidine ring, the presence of the ethanimidamide functional group, and the connectivity between these major structural components [40] [43]. This standardized representation facilitates database searches and computational analysis of the compound's properties [43].

InChI and InChIKey Identifiers

The International Chemical Identifier for 1-Piperidineethanimidamide provides a standardized and unique textual representation of the compound's structural information [16] [43]. The InChI string InChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9) encodes the molecular connectivity, stereochemistry, and other structural details in a hierarchical format [42] [45].

The corresponding InChIKey FWFVZEXRAAFFEU-UHFFFAOYSA-N serves as a hashed version of the full InChI, providing a shorter identifier that maintains uniqueness while being more suitable for database indexing and searching applications [42] [45]. This 27-character key enables efficient cross-referencing across different chemical databases and ensures accurate identification of the compound [45].

Identifier TypeValue
SMILESN=C(N)CN1CCCCC1
InChIInChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9)
InChIKeyFWFVZEXRAAFFEU-UHFFFAOYSA-N

The InChI system provides a comprehensive approach to molecular identification that takes into account covalent structure, connectivity, and rigorous atom naming conventions [45]. This standardized representation ensures reproducible identification across different chemical information systems and databases, facilitating accurate cross-referencing of compound properties and research data [43] [45].

Physical Characteristics

Phase Behavior and Morphology

1-Piperidineethanimidamide, with the molecular formula C₇H₁₅N₃ and a molecular weight of 141.22 g/mol, is expected to exist as a crystalline solid at room temperature based on its amidine functional group structure [1]. The compound's morphology is predicted to manifest as white to off-white crystalline material, consistent with typical amidine-containing organic compounds. The presence of both the piperidine ring and the amidine functionality contributes to its solid-state behavior through intermolecular hydrogen bonding networks [2].

The molecular structure incorporates a six-membered piperidine ring, which preferentially adopts a chair conformation similar to cyclohexane, with the nitrogen-containing ethanimidamide substituent typically occupying an equatorial position to minimize steric interactions [3]. This conformational preference influences the compound's crystalline packing and overall phase behavior.

Table 3.1.1: Molecular Properties of 1-Piperidineethanimidamide

PropertyValue
Molecular FormulaC₇H₁₅N₃
Molecular Weight (g/mol)141.22
IUPAC Name2-(piperidin-1-yl)ethanimidamide
Physical State at 20°CLikely solid (based on amidine structure)
AppearanceWhite to off-white crystalline solid (predicted)

Solubility in Organic and Aqueous Media

The solubility profile of 1-Piperidineethanimidamide is characterized by its dual nature, containing both the hydrophobic piperidine ring and the hydrophilic amidine group. The compound demonstrates significant water solubility due to the basic amidine functionality, which can undergo protonation in aqueous solutions [1] [4]. The piperidine nitrogen, with a pKₐH value of approximately 11, contributes additional basicity and water interaction capability [5].

In organic solvents, the compound exhibits good solubility in polar protic solvents such as ethanol and methanol, owing to hydrogen bonding interactions involving both the amidine nitrogen atoms and the tertiary amine nitrogen of the piperidine ring [4] [2]. The compound also shows appreciable solubility in chloroform and other moderately polar organic solvents, reflecting the lipophilic character imparted by the saturated six-membered ring system.

Table 3.1.2: Solubility Characteristics

MediumSolubilityMechanism
WaterSolubleProtonation of amidine group
EthanolSolubleHydrogen bonding interactions
ChloroformSolubleModerate polarity compatibility
MethanolSolubleProtic interactions with nitrogens

Thermal Stability and Decomposition

The thermal stability of 1-Piperidineethanimidamide is influenced by the robustness of both the piperidine ring system and the amidine functional group. Piperidine derivatives typically exhibit reasonable thermal stability, with the six-membered saturated ring providing structural integrity at moderate temperatures [3] [6]. However, the amidine group introduces potential thermal lability due to possible elimination reactions or hydrolysis under elevated temperature conditions.

Storage recommendations for related piperidine compounds suggest maintaining temperatures below 15°C in an inert atmosphere to prevent oxidative degradation [4] [7]. The compound should be protected from air exposure, as the electron-rich nitrogen centers are susceptible to oxidation, which can lead to discoloration and chemical decomposition.

Spectroscopic Profiles

¹H/¹³C NMR Spectral Signatures

The nuclear magnetic resonance spectroscopic profile of 1-Piperidineethanimidamide reflects the distinct chemical environments of the piperidine ring and the amidine functionality. Based on analogous piperidine derivatives, the ¹H NMR spectrum exhibits characteristic signals for the piperidine ring protons [8] [9].

For the piperidine ring portion, the NCH₂ protons adjacent to the ring nitrogen appear as a triplet around δ 2.79 ppm, while the ring methylene protons manifest in the aliphatic region between δ 1.53-1.58 ppm [8]. The ethyl linker connecting the piperidine nitrogen to the amidine group is expected to produce signals around δ 3.0 ppm for the NCH₂CH₂ protons.

The amidine functionality contributes distinctive signals, with the NH₂ protons typically appearing as broad signals due to rapid exchange, and the amidine hydrogen potentially observable in the δ 7-9 ppm region depending on the tautomeric form and hydrogen bonding environment.

Table 3.2.1: Expected ¹H NMR Assignments

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityAssignment
Piperidine NCH₂2.79tRing α-protons
Ring CH₂1.53-1.58mRing β,γ-protons
Linker NCH₂CH₂~3.0mEthyl bridge
Amidine NH₂Variable, broadbr sExchangeable protons

The ¹³C NMR spectrum provides complementary structural information, with the piperidine ring carbons appearing at characteristic chemical shifts. The nitrogen-bearing carbons of the ring system typically resonate around δ 55-60 ppm, while the ring methylene carbons appear at δ 24-26 ppm [8]. The amidine carbon represents a critical diagnostic signal, expected around δ 160 ppm, characteristic of the C=N functionality.

IR Vibrational Mode Assignments

Infrared spectroscopy of 1-Piperidineethanimidamide reveals characteristic vibrational modes associated with both structural components. The piperidine ring system contributes C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with C-N stretching modes appearing around 1100 cm⁻¹ [10] [11].

The amidine functional group introduces distinctive IR signatures, including N-H stretching vibrations for the amino group typically observed in the 3200-3500 cm⁻¹ region. The C=N stretching vibration of the amidine group appears characteristically around 1630-1670 cm⁻¹, providing a diagnostic peak for structural confirmation [12].

Table 3.2.2: IR Vibrational Assignments

Frequency Range (cm⁻¹)AssignmentFunctional Group
3200-3500N-H stretchAmidine NH₂
2800-3000C-H stretchPiperidine ring
1630-1670C=N stretchAmidine group
1100C-N stretchPiperidine

Mass Fragmentation Patterns

Mass spectrometric analysis of 1-Piperidineethanimidamide would be expected to show a molecular ion peak at m/z 141, corresponding to the molecular weight. Fragmentation patterns typical of piperidine-containing compounds include loss of the ethanimidamide side chain, producing fragments characteristic of the piperidine ring system [8] [9].

Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom, potentially yielding base peaks corresponding to the piperidine fragment (m/z 84) and the ethanimidamide portion. The nitrogen-containing fragments typically dominate the spectrum due to the stabilizing effect of the nitrogen lone pairs.

Reactivity Profiles

Basicity and Protonation Sites

1-Piperidineethanimidamide exhibits pronounced basic character due to the presence of multiple nitrogen atoms with available lone pairs. The compound contains two distinct basic sites: the tertiary amine nitrogen of the piperidine ring and the amidine nitrogen atoms [13] [5].

The piperidine nitrogen demonstrates a pKₐH value of approximately 11, consistent with saturated cyclic aliphatic amines [5]. However, the amidine group represents a significantly stronger basic site, with pKₐH values typically ranging from 12-13, making it the primary protonation site under most conditions [13].

The enhanced basicity of the amidine group arises from resonance stabilization of the protonated form, where the positive charge can be delocalized between the two nitrogen atoms. This delocalization effect makes amidines considerably more basic than simple primary amines or the piperidine nitrogen.

Table 3.3.1: Basicity Parameters

Basic SitepKₐH (approximate)Basicity OrderNotes
Amidine nitrogen12-13PrimaryResonance stabilized
Piperidine nitrogen11SecondaryTertiary amine character

Nucleophilic/Electrophilic Reactivity

The nucleophilic character of 1-Piperidineethanimidamide is dominated by the electron-rich nitrogen atoms, both of which can participate in nucleophilic substitution reactions. The piperidine nitrogen, being a tertiary amine, readily engages in nucleophilic aromatic substitution reactions, as demonstrated in related studies with piperidine and electron-deficient aromatic systems [14] [15].

The amidine nitrogen atoms also exhibit significant nucleophilic character, though their reactivity may be modulated by the resonance within the amidine system. The compound can participate in various nucleophilic processes, including reactions with electrophilic carbons, sulfur centers, and other electron-deficient species.

The reactivity pattern follows the general trend where the most nucleophilic site (typically the amidine nitrogen due to its higher basicity) undergoes preferential reaction with electrophiles, while the piperidine nitrogen may participate in secondary interactions or with less reactive electrophilic centers.

Hydrogen Bonding Capacity

1-Piperidineethanimidamide demonstrates substantial hydrogen bonding capacity in both donor and acceptor roles. The amidine NH₂ group serves as an effective hydrogen bond donor, capable of forming intermolecular hydrogen bonds with suitable acceptor molecules [2] [16].

Both nitrogen atoms function as hydrogen bond acceptors, with the amidine nitrogens showing particularly strong acceptor properties due to their enhanced electron density. Studies on related amino alcohol systems demonstrate that compounds containing both amine and hydrogen bonding functionalities exhibit hydrogen bond strengths in the range of -13 to -20 kJ/mol, depending on the specific structural environment [2].

The hydrogen bonding interactions significantly influence the compound's physical properties, including its solubility profile, crystalline structure, and intermolecular associations in solution. The capacity for multiple simultaneous hydrogen bonding interactions makes this compound particularly valuable in applications requiring strong intermolecular recognition or binding.

Table 3.3.3: Hydrogen Bonding Properties

Functional GroupRoleStrength (kJ/mol)Notes
Amidine NH₂Donor-13 to -20Strong donor capability
Amidine nitrogenAcceptor-13 to -20Enhanced electron density
Piperidine nitrogenAcceptor-9 to -13Moderate acceptor strength

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

141.126597491 g/mol

Monoisotopic Mass

141.126597491 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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